
2-Formyl Trimipramine-d3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-Formyl Trimipramine-d3” is a compound used in the preparation of a labeled Trimipramine metabolite. It has a molecular formula of C21H23D3N2O and a molecular weight of 325.46 .
Molecular Structure Analysis
The molecular structure of “this compound” is based on its molecular formula, C21H23D3N2O . The compound is a light brown oil .Physical And Chemical Properties Analysis
“this compound” is a light brown oil with a molecular weight of 325.46 and a molecular formula of C21H23D3N2O .Aplicaciones Científicas De Investigación
Dopaminergic and Adrenergic System Modulation
Studies have shown that trimipramine, closely related to 2-Formyl Trimipramine-d3, impacts the dopaminergic and adrenergic systems. For instance, repeated administration of trimipramine was found to induce adaptive changes in the dopaminergic and α1-adrenergic systems, as evidenced by increased responsiveness of brain dopamine D2 and D3 receptors, as well as α1-adrenergic receptors in animal models (Maj, Rogóż, Skuza, & Margas, 1998). These findings suggest a mechanism for the antidepressant activity of trimipramine that does not involve reuptake inhibition.
Neuropharmacological Profile
Trimipramine's unique neuropharmacological profile has been compared with that of other antidepressants and antipsychotics. It does not inhibit neuronal transmitter uptake and has been shown to have affinities for certain dopamine, noradrenaline, and serotonin receptor subtypes, classifying it as an atypical neuroleptic drug (Gross, Xie, & Gastpar, 1991).
Analytical Applications
Trimipramine-d3, as an isotopic labelled internal standard, has been used in analytical techniques. For instance, it was utilized in a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of doxazosin and verapamil in human serum (Chytil et al., 2010).
Chiral Separations in Nonaqueous Capillary Electrophoresis
Nonaqueous capillary electrophoresis (NACE) methods, involving trimipramine, have been developed for chiral separations of pharmaceutical racemic amines, contributing to the understanding of drug interactions and properties at a molecular level (Wang & Khaledi, 1996).
Mecanismo De Acción
Target of Action
2-Formyl Trimipramine-d3, a derivative of Trimipramine, primarily interacts with the human monoamine transporters for noradrenaline (hNAT), serotonin (hSERT), and dopamine (hDAT), and with the human organic cation transporters (hOCT1, hOCT2, and hOCT3) . These transporters are expressed in the brain and are known to be involved in the uptake of monoamines .
Mode of Action
Trimipramine, the parent compound of this compound, is a tricyclic antidepressant. It was initially thought that tricyclic antidepressants work by inhibiting the reuptake of the neurotransmitters norepinephrine and serotonin by nerve cells . It is now thought that changes occur in receptor sensitivity in the cerebral cortex and hippocampus . Presynaptic receptors are affected: α1 and β1 receptors are sensitized, α2 receptors are desensitized (leading to increased noradrenaline production) .
Biochemical Pathways
It is known that tricyclic antidepressants like trimipramine modulate anti-pain opioid systems in the cns via an indirect serotonergic route . They are also effective in migraine prophylaxis .
Pharmacokinetics
Trimipramine is relatively well absorbed from the gi tract following oral administration with peak plasma concentrations usually attained within 2–6 hours . Bioavailability varies but averages approximately 41–43% .
Result of Action
Trimipramine is known to have antidepressant effects, and it is thought to work by modulating receptor sensitivity in the cerebral cortex and hippocampus . It is also known to have analgesic effects, particularly for neuropathic or neuralgic pain .
Action Environment
It is known that tricyclic antidepressants like trimipramine can accumulate in the brain (up to tenfold) . This suggests that the brain environment could significantly influence the action, efficacy, and stability of this compound.
Safety and Hazards
Análisis Bioquímico
Biochemical Properties
2-Formyl Trimipramine-d3, like its parent compound trimipramine, is thought to interact with various enzymes, proteins, and other biomolecules. Trimipramine and its metabolites have been found to interact with human monoamine transporters for noradrenaline (hNAT), serotonin (hSERT), and dopamine (hDAT), as well as with the human organic cation transporters (hOCT1, hOCT2, and hOCT3) which are expressed in the brain and are known to be involved in the uptake of monoamines .
Cellular Effects
Trimipramine, the parent compound, is known to inhibit the reuptake of the neurotransmitters norepinephrine and serotonin by nerve cells . This can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is thought that trimipramine works by decreasing the reuptake of norepinephrine and serotonin . This occurs through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that tricyclic antidepressants like trimipramine can accumulate in the brain , suggesting that this compound may also have long-term effects on cellular function.
Metabolic Pathways
Trimipramine and its metabolites are known to interact with monoamine transporters and organic cation transporters, which are involved in the uptake of monoamines .
Transport and Distribution
Trimipramine and its metabolites are known to interact with monoamine transporters and organic cation transporters, which could influence the localization or accumulation of this compound .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-Formyl Trimipramine-d3 involves the conversion of Trimipramine-d3 to the aldehyde form using a suitable oxidizing agent.", "Starting Materials": ["Trimipramine-d3", "Oxidizing agent (e.g. PCC, PDC, etc.)", "Solvent (e.g. dichloromethane, etc.)", "Deuterated solvent (e.g. deuterated chloroform, etc.)"], "Reaction": [ "Dissolve Trimipramine-d3 in a suitable solvent to form a reaction mixture.", "Add the oxidizing agent slowly to the reaction mixture with stirring at a low temperature (e.g. 0-5°C).", "Allow the reaction to proceed for a suitable amount of time (e.g. 1-2 hours) while maintaining the temperature.", "Quench the reaction by adding a suitable quenching agent (e.g. sodium bisulfite solution).", "Extract the product from the reaction mixture using a suitable organic solvent (e.g. dichloromethane).", "Dry the organic layer over a suitable drying agent (e.g. anhydrous sodium sulfate).", "Concentrate the organic layer under reduced pressure to obtain the crude product.", "Purify the crude product using a suitable purification technique (e.g. column chromatography) to obtain the final product, 2-Formyl Trimipramine-d3 in deuterated form." ] } | |
Número CAS |
1794938-94-5 |
Fórmula molecular |
C21H26N2O |
Peso molecular |
325.47 |
Nombre IUPAC |
11-[2-methyl-3-[methyl(trideuteriomethyl)amino]propyl]-5,6-dihydrobenzo[b][1]benzazepine-3-carbaldehyde |
InChI |
InChI=1S/C21H26N2O/c1-16(13-22(2)3)14-23-20-7-5-4-6-18(20)9-10-19-12-17(15-24)8-11-21(19)23/h4-8,11-12,15-16H,9-10,13-14H2,1-3H3/i2D3 |
Clave InChI |
YYRCDLPADGLYAJ-BMSJAHLVSA-N |
SMILES |
CC(CN1C2=C(CCC3=CC=CC=C31)C=C(C=C2)C=O)CN(C)C |
Sinónimos |
5-[3-(Dimethylamino)-2-methylpropyl]-10,11-dihydro-5H-dibenz[b,f]azepine-2-carboxaldehyde-d3 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



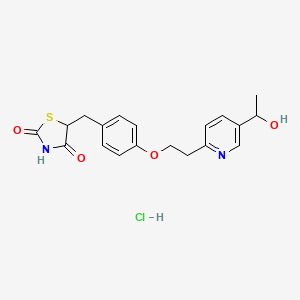
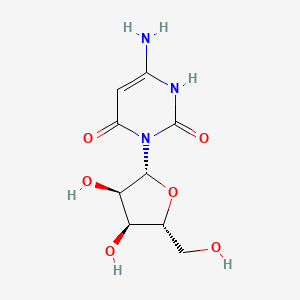

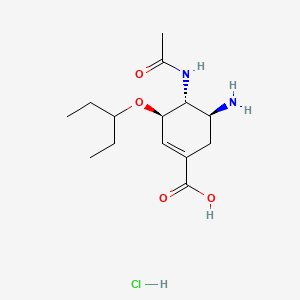
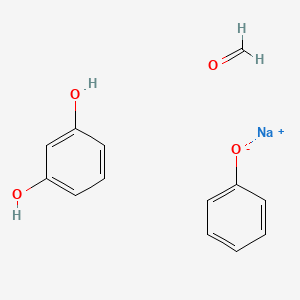

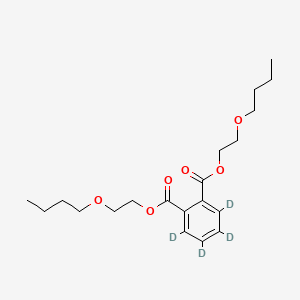
![1,7-Diazaspiro[4.4]nonane-2,6-dione, 8-hydroxy-, (5R-cis)-(9CI)](/img/structure/B586602.png)
